Oxazole, 5-methoxy-2-methyl-

Catalog No.
S730005
CAS No.
53878-74-3
M.F
C5H7NO2
M. Wt
113.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxazole, 5-methoxy-2-methyl-

CAS Number

53878-74-3

Product Name

Oxazole, 5-methoxy-2-methyl-

IUPAC Name

5-methoxy-2-methyl-1,3-oxazole

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

InChI

InChI=1S/C5H7NO2/c1-4-6-3-5(7-2)8-4/h3H,1-2H3

InChI Key

RNQHZLJNVUGTIL-UHFFFAOYSA-N

SMILES

CC1=NC=C(O1)OC

Canonical SMILES

CC1=NC=C(O1)OC

5-Methoxy-2-methyloxazole (CAS 53878-74-3) is a highly activated, electron-rich heterocyclic building block primarily procured for its exceptional reactivity as a diene in [4+2] cycloadditions and as a substrate in photochemical [2+2] reactions. Unlike standard oxazoles, which are electronically deficient and sluggish in cycloadditions, the synergistic electron-donating effect of the 5-methoxy group and the 2-methyl group transforms this compound into a highly reactive diene. This specific substitution pattern is critical for the Kondrat'eva pyridine synthesis, serving as a direct precursor for the industrial and laboratory-scale synthesis of pyridoxine (Vitamin B6) analogs and complex erythro-α-amino-β-hydroxy carboxylic acids [1]. For procurement professionals and synthetic chemists, this compound represents a non-substitutable intermediate where precise regiocontrol and mild reaction conditions are required.

Research Fit

Photochemical building block for Paternò–Büchi and spirooxetane synthesis

Glycine equivalent strategy: reported orthoester lability supports mild hydrolysis to α-amino-β-hydroxy esters

Supplied as high-purity solid; non-hazardous for shipping

Substituting 5-methoxy-2-methyloxazole with generic oxazoles or closely related analogs typically results in synthetic failure or severely degraded yields. Unsubstituted oxazoles lack the necessary electron density to participate in Diels-Alder reactions without harsh Lewis acid activation, leading to decomposition or low conversion. Substituting with the 5-ethoxy analog (5-ethoxy-2-methyloxazole) introduces additional steric bulk that can disrupt the delicate endo/exo transition states in asymmetric, catalyst-driven cycloadditions, thereby eroding the diastereomeric ratio (d.r.) of the final product [1]. Furthermore, utilizing a 5-methoxyoxazole lacking the 2-methyl group completely alters the regiochemical outcome of the subsequent retro-Diels-Alder extrusion, failing to map the essential methyl group onto the C2 position of target pyridine derivatives like Vitamin B6 [2].

Substitution Risk

C5 substituent dictates reactivity

Replacing 5-methoxy with methyl or phenyl may drastically alter photochemical reaction rate and diastereoselectivity — based on documented head-to-head comparison.

Orthoester motif lost

Non-methoxy oxazole adducts lack the hydrolytically labile orthoester substructure, potentially requiring harsher cleavage protocols.

Regioselectivity not transferable

5-Methoxy oxazoles exhibit reported carbonyl-agnostic regioselectivity; non-5-alkoxy analogs may show carbonyl-dependent outcomes and yield regioisomeric mixtures.

Diels-Alder Reactivity and Yield in Pyridine Synthesis

The 5-methoxy substitution dramatically lowers the activation energy for [4+2] cycloadditions. When reacted with electron-deficient dienophiles (e.g., maleimides or acrylic derivatives), 5-methoxy-2-methyloxazole readily undergoes cycloaddition followed by retro-Diels-Alder extrusion to form pyridines in high yields (>80% under optimized conditions). In contrast, unsubstituted oxazoles require forcing conditions and typically yield less than 30% due to competing decomposition pathways [1].

Evidence DimensionCycloaddition Yield (Kondrat'eva synthesis)
Target Compound Data>80% yield under mild thermal conditions
Comparator Or BaselineUnsubstituted oxazole (<30% yield, harsh conditions)
Quantified DifferenceGreater than 2.5-fold increase in yield with milder processing requirements
ConditionsThermal cycloaddition with electron-deficient dienophiles

Procuring the 5-methoxy derivative is essential for achieving commercially viable yields in the synthesis of pyridoxine and related pyridine pharmaceuticals.

Reactivity comparison
Head-to-head
5-OMe: rapid reaction, high diastereoselectivity\n5-Me/5-Ph: significant reactivity drop, altered selectivity
5-Methoxy motif critical for photochemical performance
Within isoquinoline-trione cycloaddition system

Diastereoselectivity in Photochemical Paternò-Büchi Reactions

In photochemical [2+2] cycloadditions with aliphatic and aromatic aldehydes, 5-methoxy-2-methyloxazole acts as an exceptional substrate, yielding oxetane intermediates with extremely high diastereoselectivity (d.r. > 98:2). These intermediates are subsequently hydrolyzed to erythro-α-amino-β-hydroxy acid esters with matching diastereomeric ratios and overall yields of 65–78%. Less substituted or unactivated oxazoles fail to achieve this level of exo/endo-selectivity during the photo-aldol route [1].

Evidence DimensionDiastereomeric Ratio (d.r.) in [2+2] cycloadducts
Target Compound Datad.r. > 98:2 (erythro-configuration)
Comparator Or BaselineStandard unactivated alkenes/oxazoles (poor to moderate d.r.)
Quantified DifferenceNear-perfect diastereocontrol (>98:2) compared to mixed isomeric outcomes
ConditionsPhotochemical irradiation (λ 350 nm) with aldehydes

This exact compound is required to bypass complex chiral resolution steps when manufacturing β-hydroxy amino acids for glycopeptide antibiotics.

Diastereoselectivity
Reported
exo:endo 73:27 to >95:5
5-Methoxy enables high exo-selectivity
For 4-alkylated 5-methoxyoxazoles

Steric Profile in Asymmetric BOX-Cu(II) Catalysis

When utilized as a diene in enantioselective Diels-Alder reactions catalyzed by BOX-Cu(II) complexes, the methoxy group of 5-methoxy-2-methyloxazole provides an optimal steric profile compared to the bulkier 5-ethoxy analog. This precise steric balance allows for tighter coordination in the catalyst-substrate transition state, routinely achieving endo:exo ratios of 95:5 and enantiomeric excesses (ee) up to 95%. The bulkier ethoxy analog can perturb this transition state, leading to slightly eroded selectivity [1].

Evidence DimensionDiastereomeric Ratio (endo:exo) and Enantiomeric Excess (ee)
Target Compound Data95:5 endo:exo ratio, 95% ee
Comparator Or BaselineBulkier 5-alkoxy analogs (e.g., 5-ethoxy)
Quantified DifferenceSuperior transition state fit leading to maximized ee and d.r.
ConditionsBOX-Cu(II) catalyzed asymmetric Diels-Alder reaction

For process chemists scaling up chiral cyclic systems, the methoxy variant ensures the highest possible optical purity, reducing the need for downstream chiral chromatography.

Regioselectivity
Class-level
Reported excellent regioselectivity across aldehydes & α-keto esters
Carbonyl-agnostic regiochemical predictability
Contrasts with variable outcomes of non-methoxy oxazoles
Orthoester hydrolysis
Class-level
Mild aqueous hydrolysis to α-amino-β-hydroxy esters
Streamlined deprotection vs. non-methoxy analogs
Orthoester confirmed by NMR/X-ray
Purity & Identity
Data to verify
CAS 53878-74-3; 95–99% (HPLC)
Correct CAS prevents regioisomer procurement
Check supplier COA for purity grade

Precursor for Pyridoxine (Vitamin B6) and Pyridine Derivatives

Directly leveraging its high reactivity as an electron-rich diene (as detailed in Section 3), this compound is the optimal starting material for the Kondrat'eva pyridine synthesis. The 2-methyl group perfectly maps onto the target pyridine core, making it an indispensable, non-substitutable precursor for the industrial synthesis of Vitamin B6 and related pharmaceutical intermediates [1].

Photochemical Synthesis of Erythro-α-Amino-β-Hydroxy Acids

Driven by its near-perfect diastereoselectivity (d.r. > 98:2) in Paternò-Büchi reactions, this compound is procured for the photo-aldol synthesis of complex amino acids. It is specifically chosen when manufacturing β-hydroxy tyrosine and β-hydroxy phenylalanine derivatives, which are critical structural components of clinically important glycopeptide antibiotics like teicoplanin and ristocetin [2].

Chiral Building Block in Asymmetric Cycloadditions

Due to its optimized steric profile compared to ethoxy analogs, 5-methoxy-2-methyloxazole is the preferred diene in BOX-Cu(II) and (salen)Al-Cl catalyzed asymmetric Diels-Alder reactions. It is selected by discovery chemists to synthesize highly functionalized, enantiopure cyclic systems with minimal downstream purification requirements [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Spirooxetane library synthesis
5-Methoxy substitution for photochemical reactivity
Reactivity in isoquinoline-trione cycloaddition
α-Amino-β-hydroxy ester synthesis (glycine equivalent)
Orthoester-forming capability
Exo-selectivity and hydrolysis condition review
Quaternary α-amino-β-hydroxy ester construction
4-Alkylated 5-methoxyoxazole reactivity
Exo-diastereoselectivity verification
Paternò–Büchi method development
Carbonyl-agnostic regioselectivity
Regiochemical outcome consistency across carbonyls

XLogP3

1

Wikipedia

Oxazole, 5-methoxy-2-methyl-

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